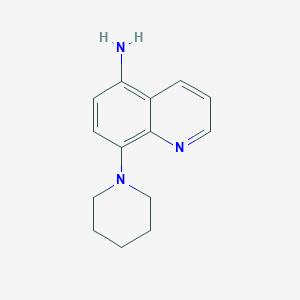

![molecular formula C15H19N5O2S B2645753 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide CAS No. 379696-95-4](/img/structure/B2645753.png)

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

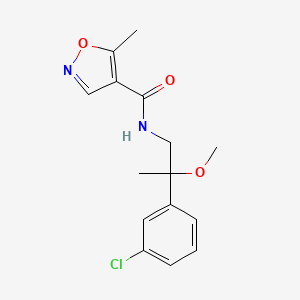

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are often used in the development of pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazole ring, a sulfanyl group, and a morpholinophenyl group. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability .Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of novel derivatives from 4-(4-aminophenyl)morpholin-3-one molecule through a multistep process, leading to compounds with investigated antimicrobial activity against selected bacterial and fungal strains. These derivatives were tested in two different organic solvents, showing potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Antiviral and Virucidal Activity

Another research effort synthesized "2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives" and evaluated their cytotoxicity on HEK-293 and GMK cells. The study assessed the antiviral and virucidal activities of these compounds against human adenovirus type 5 and ECHO-9 virus, finding some derivatives capable of reducing viral replication (Wujec et al., 2011).

Biological Activity Evaluation

Research on the "One-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives" led to the development of novel 1,2,3-triazole derivatives displaying significant in vitro antibacterial activity and free radical scavenging ability. Among these, a particular compound showed potent activity compared to standard drugs, highlighting its potential for further investigation (Sreerama et al., 2020).

Anticancer Activity

A study focused on synthesizing a series of new derivatives to evaluate their antimicrobial activity and possible structure–activity relationships. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents with further studies recommended to explore their effectiveness (Baviskar, Khadabadi, & Deore, 2013).

Synthesis and Characterization

A novel approach to synthesize and characterize sulfur-containing 1,2,4-triazole derivatives was outlined, emphasizing the design of compounds with antimicrobial activity. The pharmacological screening indicated that these derivatives exhibit significant antibacterial and antifungal properties, underscoring their potential for medicinal applications (Rao et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-19-11-16-18-15(19)23-10-14(21)17-12-2-4-13(5-3-12)20-6-8-22-9-7-20/h2-5,11H,6-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGHLGATFHPQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B2645674.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)

![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)

![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)

![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)